N-[2-(7-ethyl-2-phenyl-1H-indol-3-yl)ethyl]acetamide
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Overview
Description
N-[2-(7-ethyl-2-phenyl-1H-indol-3-yl)ethyl]acetamide is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals.
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to various changes in cellular functions . The specific interactions and resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being exerted.
Result of Action
Given the wide range of biological activities associated with indole derivatives, the effects could be diverse and depend on the specific targets and pathways involved .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(7-ethyl-2-phenyl-1H-indol-3-yl)ethyl]acetamide typically involves the acylation of an indole derivative. One common method is the reaction of 7-ethyl-2-phenyl-1H-indole with ethyl bromoacetate in the presence of a base, followed by hydrolysis and subsequent acylation with acetic anhydride . The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: N
Biological Activity
N-[2-(7-ethyl-2-phenyl-1H-indol-3-yl)ethyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antiviral, anticancer, and antimicrobial properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by an indole structure, which is known for its pharmacological versatility. The indole moiety contributes to the compound's ability to interact with various biological targets, making it a candidate for further therapeutic exploration.
Target of Action:
this compound primarily targets the RNA-dependent RNA polymerase (RdRp) of viruses. This enzyme is crucial for viral replication, and by inhibiting its activity, the compound effectively reduces viral proliferation.
Mode of Action:
The compound inhibits RdRp, preventing the replication of viral genomes. This inhibition leads to a significant decrease in viral RNA synthesis, which is critical in controlling viral infections such as SARS-CoV-2 and Influenza A virus.
Biochemical Pathways:
The inhibition of RdRp disrupts the viral replication process, leading to reduced viral load in infected cells. This mechanism has been validated through various experimental assays that demonstrate decreased RdRp activity in the presence of the compound.
Antiviral Activity
This compound has shown promising antiviral properties. In vitro studies indicate that it effectively inhibits the replication of several viruses by targeting their RdRp. This has implications for treating viral infections, including respiratory viruses.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer effects against various human cancer cell lines. For instance, studies have demonstrated its cytotoxic effects on colon and lung cancer cells. The compound's mechanism involves inducing apoptosis and cell cycle arrest in cancer cells .
Table 1: Anticancer Activity Against Human Cell Lines
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
HeLa | 0.52 | Induction of apoptosis |
MCF-7 | 0.34 | G2/M phase arrest |
HT-29 | 0.86 | Inhibition of tubulin polymerization |
Antimicrobial Activity
In addition to its antiviral and anticancer properties, this compound also exhibits antimicrobial activity. It has been investigated for its efficacy against various bacterial strains and fungi, contributing to its potential as a broad-spectrum therapeutic agent .
Case Studies
Several studies have explored the biological activity of this compound:
- Antiviral Efficacy : A study demonstrated that the compound significantly reduced viral titers in cell cultures infected with SARS-CoV-2, highlighting its potential as a therapeutic option during viral outbreaks.
- Cytotoxicity Assessment : In a comparative study involving multiple indole derivatives, this compound showed superior cytotoxicity against MCF7 and HeLa cell lines compared to other tested compounds, suggesting a strong potential for cancer treatment .
- Mechanistic Insights : Research utilizing flow cytometry revealed that treatment with this compound leads to increased rates of apoptosis in cancer cells through mitochondrial pathway activation .
Properties
IUPAC Name |
N-[2-(7-ethyl-2-phenyl-1H-indol-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-3-15-10-7-11-17-18(12-13-21-14(2)23)20(22-19(15)17)16-8-5-4-6-9-16/h4-11,22H,3,12-13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPKKIVOKWKTLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=C(N2)C3=CC=CC=C3)CCNC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.